molecular formula C8H7F3O B2766995 2-Methyl-5-(trifluoromethyl)phenol CAS No. 1017778-05-0

2-Methyl-5-(trifluoromethyl)phenol

Cat. No.: B2766995
CAS No.: 1017778-05-0
M. Wt: 176.138
InChI Key: CBWYZBGMPOIRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O It is a phenolic compound characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group onto a phenolic substrate. One common method is the trifluoromethylation of 2-methylphenol using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The choice of catalyst, solvent, and reaction parameters is optimized to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, polymers, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenolic group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)phenol can be compared with other trifluoromethylated phenols, such as 4-(trifluoromethyl)phenol and 2,4,6-trifluoromethylphenol. These compounds share similar chemical properties but differ in the position and number of trifluoromethyl groups, which can affect their reactivity and applications. The unique combination of the methyl and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and biological activity.

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 2,4,6-Trifluoromethylphenol
  • Trifluoromethyltrimethylsilane
  • Trifluoromethanesulfonyl chloride

These compounds are used in various applications, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and reactivity.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWYZBGMPOIRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.